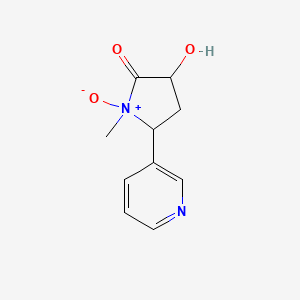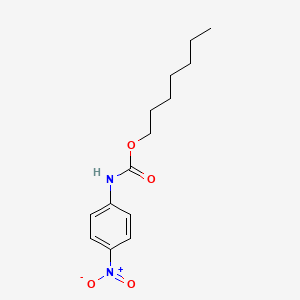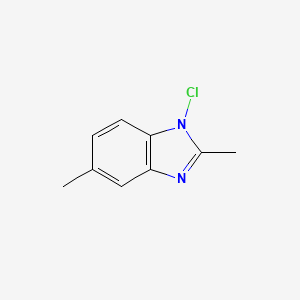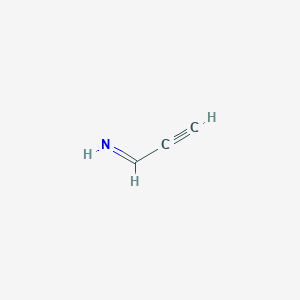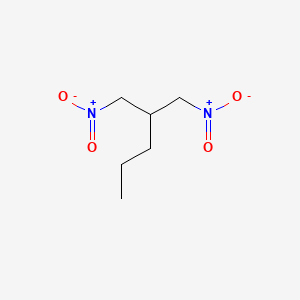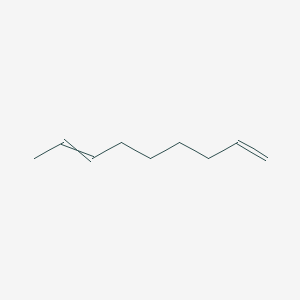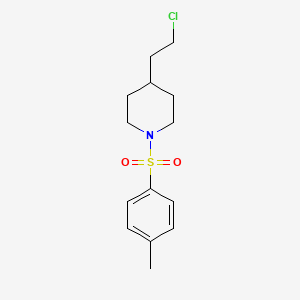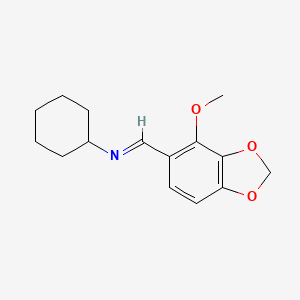![molecular formula C12H17FS2 B14363584 [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene CAS No. 92778-31-9](/img/structure/B14363584.png)
[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-fluoroethyl group and two ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene typically involves the following steps:
Starting Materials: Benzene, ethylsulfanyl chloride, and 2-fluoroethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Procedure: Benzene is first treated with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate [1,1-Bis(ethylsulfanyl)]benzene. This intermediate is then reacted with 2-fluoroethyl bromide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of [1,1-Bis(ethylsulfinyl)-2-fluoroethyl]benzene or [1,1-Bis(ethylsulfonyl)-2-fluoroethyl]benzene.
Reduction: Formation of [1,1-Bis(ethylsulfanyl)ethyl]benzene.
Substitution: Formation of nitro or bromo derivatives of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of sulfur atoms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological macromolecules.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: Employed as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can form coordination complexes with metal ions, influencing the activity of metalloenzymes. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- [1,1-Bis(methylsulfanyl)-2-fluoroethyl]benzene
- [1,1-Bis(ethylsulfanyl)-2-chloroethyl]benzene
- [1,1-Bis(ethylsulfanyl)-2-bromoethyl]benzene
Comparison:
- Uniqueness: The presence of both ethylsulfanyl and fluoroethyl groups in [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene provides a unique combination of electronic and steric effects, making it distinct from its analogs.
- Reactivity: The fluoroethyl group imparts different reactivity compared to chloroethyl or bromoethyl groups, influencing the compound’s behavior in chemical reactions.
- Applications: The specific combination of substituents in this compound may offer advantages in certain applications, such as catalysis or material science, over its similar compounds.
Properties
CAS No. |
92778-31-9 |
|---|---|
Molecular Formula |
C12H17FS2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
[1,1-bis(ethylsulfanyl)-2-fluoroethyl]benzene |
InChI |
InChI=1S/C12H17FS2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
IPBKUSNZCGPPLY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CF)(C1=CC=CC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


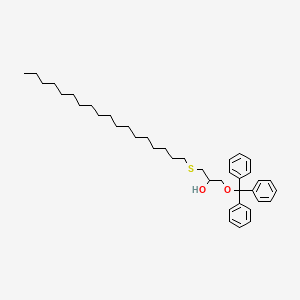
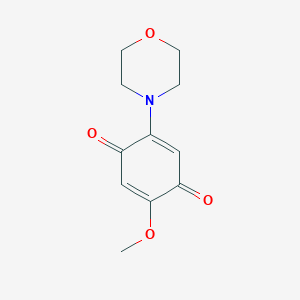
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
